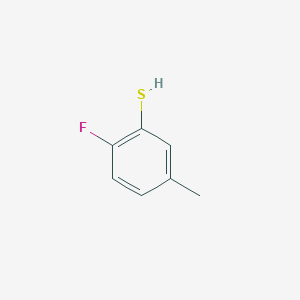

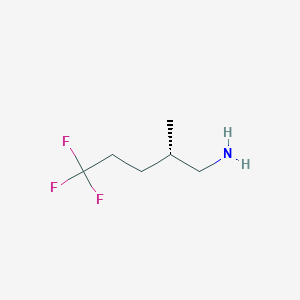

![molecular formula C11H10N2O4 B2630686 1-[(3-Methoxyphenyl)methyl]imidazolidine-2,4,5-trione CAS No. 92764-08-4](/img/structure/B2630686.png)

1-[(3-Methoxyphenyl)methyl]imidazolidine-2,4,5-trione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-[(3-Methoxyphenyl)methyl]imidazolidine-2,4,5-trione” is a chemical compound with the molecular formula C11H10N2O4 . It has a molecular weight of 234.21 .

Synthesis Analysis

The synthesis of “this compound” can be achieved from [(3-methoxyphenyl)methyl]urea and Diethyl oxalate .Molecular Structure Analysis

The IUPAC name of this compound is 1-(3-methoxybenzyl)-2,4,5-imidazolidinetrione . The InChI code is 1S/C11H10N2O4/c1-17-8-4-2-3-7(5-8)6-13-10(15)9(14)12-11(13)16/h2-5H,6H2,1H3,(H,12,14,16) .Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 234.21 .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity Evaluation

A study by Jung et al. (2003) detailed the synthesis of imidazolidinetrionylsaccharin derivatives, highlighting a four-step reaction process involving 1-methyl-urea and oxalyl chloride. The biological screening of these derivatives revealed potential plant response, insecticidal, and fungicidal activities (Jung et al., 2003).

Antimicrobial and Antifungal Applications

Ammar et al. (2016) synthesized a series of new imidazolidine derivatives, evaluating their antibacterial and antifungal activities. This study found that certain derivatives showed significant activities, with the best antimicrobial activity observed for specific substituted imidazole compounds (Ammar et al., 2016).

Synthetic Studies and Applications

Lee et al. (2010) reported on the synthetic study of pharmacologically and agrochemically important imidazolidines, identifying active components for desired properties through the synthesis of various imidazolidinetrione derivatives (Lee et al., 2010).

Antiviral Activity

Rzadkowska et al. (2015) explored the synthesis of 1-(1,3-disubstituted-imidazolidyn-2-ylidene)-3-ethoxycarbonylmethylurea derivatives, evaluating their antiviral activity against HSV-1 and CVB3 viruses. This study found specific derivatives to be active, indicating potential antiviral applications (Rzadkowska et al., 2015).

Inhibitory Action on Cancer Efflux Pump ABCB1

Żesławska et al. (2019) investigated the pharmacophoric features responsible for ABCB1 inhibitory properties of imidazolidin-2,4-dione derivatives. The study revealed potent inhibitory action and significant cytotoxic and antiproliferative properties in T-lymphoma cells (Żesławska et al., 2019).

Corrosion Inhibition

Prashanth et al. (2021) synthesized new imidazole derivatives and evaluated their corrosion inhibition efficiency on mild steel in acidic solutions. One derivative with a hydroxyl group exhibited the highest corrosion inhibition efficiency, demonstrating the potential for corrosion protection applications (Prashanth et al., 2021).

Inhibition of Cholinergic Enzymes

Pejchal et al. (2011) synthesized a series of novel imidazolidine-2,4,5-trione derivatives, characterizing their inhibitory activity on acetylcholinesterase and butyrylcholinesterase. This study found the synthesized compounds to exhibit higher inhibitory activity than the standard drug rivastigmine, suggesting potential applications in treating cholinergic system disorders (Pejchal et al., 2011).

Safety and Hazards

Propiedades

IUPAC Name |

1-[(3-methoxyphenyl)methyl]imidazolidine-2,4,5-trione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c1-17-8-4-2-3-7(5-8)6-13-10(15)9(14)12-11(13)16/h2-5H,6H2,1H3,(H,12,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJWLYVPRBMBDOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN2C(=O)C(=O)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(tert-butyl)phenoxy]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2630604.png)

![N-(3-chlorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2630605.png)

![1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B2630606.png)

![2-(4-Chlorophenoxy)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2630614.png)

![1-[(4-Chloro-2-methoxy-5-methylphenyl)carbamoyl]ethyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2630615.png)

![4-{[(2E)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B2630620.png)

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2630622.png)

![N-(4-methylbenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2630626.png)